molecular formula C25H21ClN2O5S B2537213 3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxyquinolin-4-amine CAS No. 895643-30-8

3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxyquinolin-4-amine

Cat. No. B2537213
CAS RN: 895643-30-8
M. Wt: 496.96
InChI Key: ZZHRGRJFLKUKGT-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative with various functional groups attached, including a chlorophenylsulfonyl group, a dihydrobenzodioxin group, and an ethoxy group . Quinolines are a class of compounds with a wide range of biological activities, and the presence of these functional groups could potentially enhance these activities.


Molecular Structure Analysis

The overall geometry of similar molecules is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups .

Scientific Research Applications

Antiproliferative and Tubulin Polymerization Inhibition : Studies on similar compounds, such as 5-amino-2-aroylquinolines, have shown significant antiproliferative activity and the ability to inhibit tubulin polymerization. These properties are crucial for the development of cancer treatments, as they can disrupt the microtubule dynamics necessary for cell division. For instance, certain derivatives containing sulfone groups exhibited substantial antiproliferative activity against various cancer cell lines and inhibited tubulin polymerization, comparable to known inhibitors like combretastatin A-4 (Lee et al., 2011).

Antimicrobial Activity : Quinazolinone derivatives, which share a structural resemblance with the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds, by virtue of their structural framework, can interact with bacterial enzymes or DNA, leading to potential antibacterial or antifungal activities (Habib et al., 2013).

Enzyme Inhibition : Compounds incorporating benzodioxane and sulfonamide moieties have been investigated for their enzyme inhibitory activities, particularly against enzymes like acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase. Such inhibitory activities are crucial for the treatment of diseases like Alzheimer's, inflammation, and diabetes, indicating the potential therapeutic applications of these compounds (Irshad et al., 2016).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Quinoline derivatives are known to interact with a variety of biological targets, including various enzymes and receptors .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the wide range of activities exhibited by quinoline derivatives, this compound could potentially have interesting biological properties .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-2-31-18-6-9-21-20(14-18)25(28-17-5-10-22-23(13-17)33-12-11-32-22)24(15-27-21)34(29,30)19-7-3-16(26)4-8-19/h3-10,13-15H,2,11-12H2,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHRGRJFLKUKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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